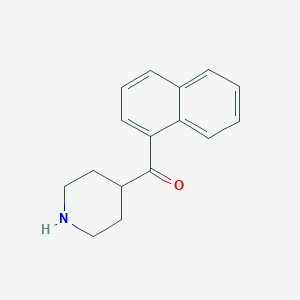

4-(Naphthalene-1-carbonyl)piperidine

Description

Significance of Piperidine (B6355638) and Naphthalene (B1677914) Moieties as Chemical Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural units found in pharmaceuticals and naturally occurring alkaloids. nih.gov Its prevalence is a testament to its versatility as a chemical scaffold. nih.govthieme-connect.com In medicinal chemistry, the piperidine moiety is a cornerstone in drug design, present in a wide array of pharmaceuticals across more than twenty classes, including analgesics, antipsychotics, and antihistamines. researchgate.netarizona.edu The incorporation of the piperidine scaffold can significantly influence a molecule's physicochemical properties, such as its lipophilicity and aqueous solubility, which in turn affects its pharmacokinetic profile. thieme-connect.comacs.org Furthermore, the three-dimensional nature of the piperidine ring allows for the precise spatial orientation of functional groups, which is crucial for optimizing interactions with biological targets like enzymes and receptors. acs.org The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity. thieme-connect.comthieme-connect.com

Similarly, the naphthalene moiety, a bicyclic aromatic hydrocarbon, serves as a vital building block in both organic synthesis and medicinal chemistry. nih.govnumberanalytics.com Its rigid, planar structure and electron-rich nature make it a versatile platform for constructing complex molecular architectures. numberanalytics.com Naphthalene derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net In organic synthesis, naphthalenes are valuable intermediates for creating a variety of more complex structures, including dyes, pigments, and functional organic materials. nih.govnumberanalytics.comnih.gov The development of efficient and regioselective methods for the synthesis of polysubstituted naphthalene derivatives remains an active area of research, driven by the demand for novel compounds with unique electronic, optical, and therapeutic properties. nih.govnih.gov

| Scaffold | Key Characteristics | Significance in Research |

| Piperidine | Six-membered nitrogenous heterocycle, often chiral. nih.govthieme-connect.com | Modulates physicochemical properties, enhances biological activity and selectivity, improves pharmacokinetics. thieme-connect.com Found in over 70 commercialized drugs. arizona.edu |

| Naphthalene | Polycyclic aromatic hydrocarbon, planar and electron-rich. numberanalytics.comwikipedia.org | Versatile platform for synthesis, derivatives exhibit wide-ranging biological activities (anticancer, antimicrobial, etc.). researchgate.net Used in materials science. numberanalytics.com |

Historical Trajectory and Evolution of Research on Related Naphthoylpiperidine Derivatives and Their Chemical Relevance

The exploration of molecules combining naphthalene and piperidine cores, broadly termed naphthoylpiperidines and related structures, has evolved from foundational synthetic explorations to highly targeted drug discovery programs. Early research in the 20th century focused on the fundamental synthesis and reaction chemistry of heterocyclic and aromatic compounds. As synthetic methodologies became more sophisticated, chemists began to create more complex molecules, including derivatives that linked aromatic systems like naphthalene to heterocyclic rings such as piperidine.

The latter half of the 20th century and into the 21st century saw a significant shift towards investigating the pharmacological potential of such hybrid molecules. The chemical relevance of these derivatives is often tied to their ability to act as ligands for various biological targets. For instance, research into selective P2Y14R antagonists has identified naphthalene-piperidine derivatives as highly potent and selective tool compounds for studying this receptor, which is implicated in inflammatory conditions. nih.govresearchgate.net These studies highlight a modern research trajectory where the piperidine portion of the molecule is systematically modified—for example, by introducing bridging moieties—to fine-tune receptor affinity, improve drug-like properties such as lipophilicity, and enhance in vivo efficacy. acs.orgnih.govnih.gov This evolution from broad synthesis to rational, target-oriented design underscores the growing appreciation for the chemical and biological potential inherent in the naphthoylpiperidine scaffold.

Articulated Scope and Focused Research Avenues for 4-(Naphthalene-1-carbonyl)piperidine in Current Academic Inquiry

While extensive research has been conducted on the broader class of naphthalene-piperidine derivatives, the specific compound this compound represents a more focused point of academic inquiry. Current research avenues for this compound and its close analogues are primarily centered within medicinal chemistry and pharmacology, leveraging the established properties of its constituent moieties.

One key area of investigation is its potential as a molecular scaffold for the development of novel therapeutic agents. Based on the activities of related compounds, research could be directed towards its analgesic, anti-inflammatory, and neurological effects. ontosight.ai The structure suggests it could serve as an intermediate in the synthesis of more complex molecules, where the piperidine nitrogen or the naphthalene ring could be further functionalized to modulate biological activity. ontosight.ai For example, derivatives of the closely related 1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid are studied for their potential biological activities. ontosight.ai

Another focused research avenue involves its use as a chemical probe to investigate biological systems. The defined structure of this compound makes it a candidate for studying enzyme inhibition and receptor binding, helping to elucidate the structure-activity relationships within a particular class of biological targets. Future research would likely involve the synthesis of a library of analogues based on this core structure to explore how modifications affect its pharmacokinetic and pharmacodynamic profiles, ultimately assessing its potential as a lead compound for drug development. ontosight.airsc.org

| Research Avenue | Focus | Potential Applications |

| Medicinal Chemistry | Synthesis of derivatives, exploration of structure-activity relationships. | Development of novel therapeutic agents (e.g., analgesics, anti-inflammatories). ontosight.ai |

| Pharmacology | Evaluation of biological activity, enzyme inhibition, and receptor binding studies. | Use as a chemical probe to understand biological pathways. |

| Organic Synthesis | Use as an intermediate for more complex molecules. | Creation of compound libraries for high-throughput screening. rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-16(13-8-10-17-11-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,17H,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOBMQJYQZVOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 4 Naphthalene 1 Carbonyl Piperidine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into readily available starting materials. For 4-(naphthalene-1-carbonyl)piperidine, two primary disconnection strategies are evident.

The most straightforward and common disconnection is of the amide C-N bond (Disconnection a ). This approach simplifies the molecule into two key synthons: a piperidine (B6355638) synthon and a 1-naphthoyl synthon. The corresponding synthetic equivalents are piperidine and an activated derivative of naphthalene-1-carboxylic acid, such as 1-naphthoyl chloride or the carboxylic acid itself, which would require a coupling agent. This strategy is highly efficient due to the reliability and high yield of amide bond formation reactions. amazonaws.com

A second, more complex disconnection targets the C-C bond between the piperidine ring and the carbonyl carbon (Disconnection b ). This pathway leads to a 4-position piperidinyl synthon (e.g., a 4-lithiated or 4-Grignard piperidine derivative, appropriately N-protected) and a naphthalene-1-carboxaldehyde or related electrophile. While synthetically more challenging, this approach offers flexibility for introducing variations at the carbonyl group late in the synthesis.

These retrosynthetic pathways are foundational for devising the forward synthetic routes discussed in the subsequent sections.

Direct Synthesis Routes for the Core Structure

The assembly of the this compound core can be achieved through several direct methods, each with distinct advantages in terms of efficiency, scalability, and substrate scope.

The most direct synthesis of this compound involves the formation of an amide bond between the piperidine nitrogen and the carbonyl carbon of a naphthalene-1-carboxylic acid derivative. This can be achieved through two primary routes: acylation with an acyl halide or a coupling-agent-mediated amidation.

Acylation with 1-Naphthoyl Chloride: This is a highly effective method where piperidine is treated with 1-naphthoyl chloride. guidechem.com The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to scavenge the hydrochloric acid byproduct. semanticscholar.org 1-Naphthoyl chloride itself is readily prepared from naphthalene-1-carboxylic acid using reagents like thionyl chloride or oxalyl chloride. guidechem.com

Coupling-Agent-Mediated Amidation: Alternatively, naphthalene-1-carboxylic acid can be directly coupled with piperidine using a variety of modern coupling agents. These reagents activate the carboxylic acid in situ to facilitate nucleophilic attack by the amine. This approach avoids the need to prepare the acyl chloride separately. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve yields. researchgate.net

| Method | Activating Agent | Base | Typical Solvent | Key Features |

| Acylation | Thionyl Chloride or Oxalyl Chloride (to form acyl chloride) | Triethylamine, DIPEA | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | High reactivity; requires preparation of acyl chloride. semanticscholar.org |

| Amidation | EDC, DCC, HATU, PyBOP | DIPEA, N-Methylmorpholine | Dichloromethane (DCM), Dimethylformamide (DMF) | Mild conditions; avoids acyl chloride; broad functional group tolerance. researchgate.net |

Instead of starting with a pre-formed piperidine ring, the core structure can be assembled through cyclization strategies. These methods build the piperidine heterocycle as a key step in the synthetic sequence. While not the most direct route to the unsubstituted target, these strategies are powerful for creating substituted analogues.

One potential approach involves the intramolecular reductive amination of a δ-amino ketone precursor. nih.gov For instance, a linear substrate containing a primary or secondary amine at one end and a naphthoyl ketone moiety at the appropriate position could be cyclized under reducing conditions (e.g., sodium triacetoxyborohydride) to form the piperidine ring.

Another classical strategy is the Dieckmann condensation of an appropriately substituted diester, followed by hydrolysis, decarboxylation, and subsequent functionalization to install the naphthalene (B1677914) carbonyl group. youtube.com While multi-step, this approach offers robust control over the substitution pattern on the piperidine ring. More modern methods, such as transition-metal-catalyzed intramolecular hydroamination of amino-alkenes, also provide a route to the piperidine core. nih.gov

Multi-component reactions (MCRs) offer a highly efficient route to complex molecular scaffolds by combining three or more reactants in a single synthetic operation. nih.gov An aza-Diels-Alder reaction, a type of [4+2] cycloaddition, could hypothetically be employed to construct a tetrahydropyridine (B1245486) ring, which can then be reduced to the corresponding piperidine. nih.govresearchgate.net

A hypothetical one-pot, four-component synthesis could involve an aldehyde, an amine, an acyl chloride, and a dienophile. researchgate.netresearchgate.net For instance, the reaction of an amine, naphthalene-1-carboxaldehyde, an acylating agent, and a suitable diene could generate a highly functionalized piperidine precursor in a single step. The resulting structure could then be modified to yield the target compound. While requiring significant methodological development for this specific target, MCRs represent a state-of-the-art strategy for rapidly building libraries of related compounds. researchgate.net

Stereoselective Synthesis Methodologies for Chiral Analogues (if applicable)

While this compound is an achiral molecule, the synthesis of chiral analogues, particularly those with stereocenters on the piperidine ring, is of significant interest. Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is a fundamental requirement in many areas of chemical and pharmaceutical research. electronicsandbooks.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This is a powerful and reliable method for asymmetric synthesis. electronicsandbooks.comresearchgate.net

For the synthesis of chiral piperidine analogues, a chiral auxiliary can be attached to the piperidine nitrogen of a precursor. For example, Evans oxazolidinone or pseudoephedrine-derived auxiliaries can be used. wikipedia.org The chiral environment created by the auxiliary can then direct the diastereoselective alkylation or acylation at a position alpha to a carbonyl group on the ring, or guide conjugate additions to a dehydropiperidinone intermediate. cdnsciencepub.com

For example, a domino Mannich–Michael reaction using a chiral auxiliary derived from an amino sugar can produce N-substituted dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent reactions, such as conjugate cuprate (B13416276) addition, can install substituents at other positions on the ring with excellent stereocontrol before the auxiliary is cleaved to yield the chiral piperidine derivative. researchgate.netcdnsciencepub.com

| Chiral Auxiliary Type | Example | Application | Key Feature |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation, aldol (B89426) reactions. wikipedia.org | Forms a chiral enolate, directing electrophilic attack. |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation of carbonyl compounds. wikipedia.org | The auxiliary is attached as an amide, and its enolate directs alkylation. |

| Carbohydrate-based | D-arabinopyranosylamine | Domino Mannich–Michael reactions. researchgate.netcdnsciencepub.com | Controls facial selectivity in additions to imines. |

Asymmetric Catalysis in Derivatization Processes

While the parent molecule this compound is achiral, the introduction of substituents onto the piperidine ring can generate one or more stereocenters, leading to derivatives with potentially distinct biological activities. Asymmetric catalysis offers precise control over the stereochemical outcome of such derivatization reactions, providing access to specific enantiomers or diastereomers. The strategic application of modern chiral catalysts to precursors or the parent molecule itself represents a powerful approach to creating a library of stereochemically defined analogues.

Recent advances in C-H functionalization offer a compelling strategy for the direct, stereoselective derivatization of the piperidine ring. By treating the piperidine moiety as a substrate, specific C-H bonds can be targeted for modification. For instance, chiral dirhodium catalysts have demonstrated remarkable efficacy in controlling the site- and stereoselectivity of carbene insertion reactions into the C-H bonds of N-protected piperidines. acs.orgnih.gov

Table 1: Potential Asymmetric C-H Functionalization Strategies for Piperidine Derivatives

| Catalyst System | Target Position | Reaction Type | Potential Outcome for a Piperidine Scaffold | Reference |

|---|---|---|---|---|

| Chiral Dirhodium Tetracarboxylate (e.g., Rh₂(R-TPPTTL)₄) | C2 (α-amino) | Carbene C-H Insertion | Highly diastereoselective and enantioselective introduction of an arylacetate group. | acs.orgnih.gov |

| Chiral Dirhodium Tetracarboxylate (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) | C4 (γ-amino) | Carbene C-H Insertion | Site-selective functionalization at the C4 position by tuning the catalyst and N-protecting group. | nih.gov |

| Pd(0) with Chiral Phosphoric Acid (CPA) Ligand | C2 (α-amino) | C-H Arylation | Enantioselective arylation of α-methylene C-H bonds using arylboronic acids. | mdpi.com |

Applying this logic, this compound could be derivatized by first modifying the piperidine nitrogen with a suitable directing group, followed by reaction with a diazo compound in the presence of a chiral rhodium catalyst. This would enable the stereocontrolled installation of functional groups at various positions on the piperidine ring, creating novel analogues for structure-activity relationship studies.

Sustainable and Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles into synthetic planning is crucial for minimizing environmental impact and improving process efficiency. researchgate.net For a molecule like this compound, which lies at the interface of bulk and fine chemical synthesis, applying these principles can lead to significant reductions in waste, energy consumption, and the use of hazardous materials. scientificupdate.com

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which account for a significant portion of the waste generated in chemical processes. semanticscholar.org Mechanochemistry, specifically ball milling, has emerged as a powerful technique for conducting reactions in the solid state, often without any bulk solvent. acs.org

The formation of the amide bond in this compound is an ideal candidate for a solvent-free approach. Traditional methods often employ chlorinated solvents like dichloromethane or polar aprotic solvents like dimethylformamide. A mechanochemical approach would involve milling naphthalene-1-carboxylic acid with piperidine, potentially with a coupling agent and a liquid-assisted grinding (LAG) additive in catalytic amounts. chemrxiv.org

Table 2: Comparison of Conventional vs. Hypothetical Solvent-Free Amide Synthesis

| Parameter | Conventional Solution-Phase Synthesis | Hypothetical Solvent-Free Mechanochemical Synthesis |

|---|---|---|

| Solvent | Large volumes of dichloromethane, THF, or DMF | None (or catalytic amount of a LAG additive) |

| Reaction Time | Several hours to overnight | Typically 30-90 minutes organic-chemistry.org |

| Energy Input | Heating or cooling may be required | Mechanical energy from milling |

| Work-up | Aqueous washes, extractions, solvent evaporation | Simple extraction of the solid crude mixture, minimizing solvent use. nih.gov |

| Waste | High volume of solvent waste | Minimal solvent waste, solid byproducts |

This solvent-free approach not only aligns with green chemistry principles but can also offer benefits such as faster reaction times and access to different chemical reactivity. organic-chemistry.orgnih.gov

Eliminating catalysts, especially those based on toxic or precious metals, is a key green objective. For the synthesis of the naphthalene-1-carbonyl precursor, traditional Friedel-Crafts acylation often requires stoichiometric amounts of Lewis acids like AlCl₃, which generate large quantities of corrosive waste. ijcps.org A greener alternative is the use of solid acid catalysts such as zeolites (e.g., H-BEA) or modified clays. acs.orgresearchgate.net These heterogeneous catalysts are easily recoverable by simple filtration and can be reused multiple times, drastically reducing waste and cost. researchgate.net

For the final amide bond formation step, several catalyst-free methods have been developed. One approach involves the use of methoxysilanes as coupling agents under solvent-free conditions, where the only byproducts are volatile and benign alcohols. rsc.org Another innovative, nature-inspired method uses dithiocarbamates to activate the carboxylic acid as a thioester intermediate in a one-pot, catalyst-free process, which then reacts with the amine to form the amide. rsc.org

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net The synthesis of this compound via amide bond formation can proceed through several routes, each with a different atom economy.

Acyl Chloride Route : Naphthalene-1-carbonyl chloride reacts with piperidine. This is a highly effective but atom-inefficient method. The theoretical atom economy is low because a stoichiometric amount of base (e.g., triethylamine) is needed to neutralize the HCl byproduct, generating a salt waste. chemguide.co.ukyoutube.com

Direct Condensation Route : Naphthalene-1-carboxylic acid reacts directly with piperidine, typically with a coupling agent (e.g., DCC, EDC) or via thermal dehydration. The direct thermal condensation, which eliminates only water, has a very high theoretical atom economy.

Catalytic Activation Route : Naphthalene-1-carboxylic acid can be activated in situ using catalytic methods. For example, using alkynes as activating agents in the presence of a ruthenium catalyst generates a vinyl ester intermediate, which then reacts with the amine. researchgate.net The only byproduct is a volatile aldehyde, leading to excellent atom economy and simplifying purification. researchgate.net

Table 3: Atom Economy Comparison for Amide Formation Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Acyl Chloride Route | C₁₁H₇OCl + 2 C₅H₁₁N | C₁₇H₁₇NO | C₅H₁₁N·HCl | 57.2% |

| Direct Condensation | C₁₁H₈O₂ + C₅H₁₁N | C₁₇H₁₇NO | H₂O | 93.0% |

| Ruthenium/Alkyne Activation | C₁₁H₈O₂ + C₅H₁₁N + C₂H₂ | C₁₇H₁₇NO | CH₃CHO | 85.0% |

Note: Atom economy is calculated as (MW of product / Σ MW of all reactants) x 100%. For the acyl chloride route, a second equivalent of amine as a base is included as a reactant.

Chemical Reactivity, Transformation, and Derivatization Strategies

Reactivity Profiling of the Carbonyl Group

The carbonyl group, where a carbon atom is double-bonded to an oxygen atom, is a key reactive center in 4-(Naphthalene-1-carbonyl)piperidine. The polarization of the C=O bond, with the carbon being electrophilic and the oxygen being nucleophilic, governs its reactivity towards various reagents.

Reduction Reactions to Alcohol and Alkane Derivatives

The carbonyl group can be readily reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group (an alkane).

Reduction to Alcohols: The reduction of the ketone to the corresponding secondary alcohol, (naphthalen-1-yl)(piperidin-4-yl)methanol, is typically achieved using hydride-based reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent often used in protic solvents like methanol (B129727) or ethanol, while the more reactive LiAlH₄ is used in aprotic ethers like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene group, yielding 4-(naphthalen-1-ylmethyl)piperidine, requires more forceful conditions. ontosight.ai Classical methods include the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by heating with a strong base (like KOH) in a high-boiling solvent (like ethylene (B1197577) glycol), and the Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.

| Reaction Type | Starting Material | Reagent(s) | Product |

| Carbonyl Reduction (Alcohol) | This compound | 1. LiAlH₄, THF2. H₂O | (Naphthalen-1-yl)(piperidin-4-yl)methanol |

| Carbonyl Reduction (Alcohol) | This compound | NaBH₄, MeOH | (Naphthalen-1-yl)(piperidin-4-yl)methanol |

| Carbonyl Reduction (Alkane) | This compound | H₂NNH₂, KOH, Ethylene glycol, Δ | 4-(Naphthalen-1-ylmethyl)piperidine |

Nucleophilic Addition and Substitution Reactions

The electrophilic carbon atom of the carbonyl group is a prime target for a variety of nucleophiles. These reactions typically involve the initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the carbonyl group to generate tertiary alcohols after an acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(naphthalen-1-yl)-1-(piperidin-4-yl)ethanol.

Wittig Reaction: The Wittig reaction provides a pathway to convert the ketone into an alkene. It involves the reaction of the carbonyl group with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). This reaction is a powerful tool for forming a new carbon-carbon double bond at the position of the original carbonyl group.

Strecker Synthesis: This reaction pathway can be used to synthesize α-amino acids from ketones. For this compound, a modified Strecker reaction would involve condensation with an amine and a cyanide source (like HCN) to form an α-amino nitrile. researchgate.net Subsequent hydrolysis of the nitrile group would yield the corresponding α-amino acid derivative.

| Reaction Type | Nucleophile/Reagent | Intermediate | Final Product |

| Grignard Reaction | CH₃MgBr, then H₃O⁺ | Magnesium alkoxide | 1-(Naphthalen-1-yl)-1-(piperidin-4-yl)ethanol |

| Wittig Reaction | Ph₃P=CH₂ | Oxaphosphetane | 4-(1-(Naphthalen-1-yl)vinyl)piperidine |

| Strecker Synthesis | NH₃, HCN, then H₃O⁺ | α-amino nitrile | 2-Amino-2-(naphthalen-1-yl)-2-(piperidin-4-yl)acetic acid |

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is nucleophilic due to the lone pair of electrons on the nitrogen atom. This site is central to many derivatization strategies.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides (e.g., alkyl iodides or bromides). researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrohalic acid byproduct. researchgate.net This results in the formation of a tertiary amine. For example, reacting this compound with methyl iodide would yield 1-methyl-4-(naphthalene-1-carbonyl)piperidine.

N-Acylation: N-acylation occurs when the compound is treated with an acylating agent like an acyl chloride or an acid anhydride. nih.gov This reaction, often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, results in the formation of an amide. nih.gov For instance, treatment with acetyl chloride would produce 1-acetyl-4-(naphthalene-1-carbonyl)piperidine.

| Reaction Type | Reagent | Base | Product |

| N-Alkylation | Methyl iodide (CH₃I) | K₂CO₃ | 1-Methyl-4-(naphthalene-1-carbonyl)piperidine |

| N-Acylation | Acetyl chloride (CH₃COCl) | Triethylamine | 1-Acetyl-4-(naphthalene-1-carbonyl)piperidine |

Oxidation Reactions at the Nitrogen Center

The nitrogen atom of the piperidine ring can be oxidized to various higher oxidation states. The specific product depends on the oxidizing agent used.

Formation of N-Oxides: Oxidation with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine (formed after N-alkylation) into an N-oxide.

Formation of N-Oxyl Radicals: More specialized oxidation procedures can lead to the formation of stable N-oxyl radicals, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.net This type of oxidation is a one-step procedure that can be achieved through various catalytic and non-catalytic reactions. researchgate.net

Amide Hydrolysis and Formation

This section pertains to the chemistry of the N-acylated derivative, 1-acyl-4-(naphthalene-1-carbonyl)piperidine, which contains an amide functional group.

Amide Formation: As described in section 3.2.1, amides are formed via the N-acylation of the piperidine nitrogen. This is a fundamental reaction for introducing a wide range of substituents onto the nitrogen atom.

Amide Hydrolysis: The amide bond in an N-acylated derivative can be cleaved through hydrolysis. This reaction, which regenerates the secondary amine (this compound) and the corresponding carboxylic acid, typically requires heating under either acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions. nih.gov The hydrolysis proceeds via nucleophilic acyl substitution, where water or a hydroxide (B78521) ion attacks the amide carbonyl carbon. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

The naphthalene moiety of this compound is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The regiochemical outcome of these reactions is predominantly governed by the electronic influence of the piperidine-1-carbonyl substituent at the C1 position. As a deactivating group, the carbonyl functionality directs incoming electrophiles primarily to the 5- and 8-positions of the naphthalene ring system. This directive effect is a consequence of the resonance stabilization of the sigma complex intermediates formed during the substitution process.

Functionalization via Halogenation, Nitration, and Sulfonation

Nitration: The introduction of a nitro group onto the naphthalene ring can be achieved using standard nitrating agents. For instance, the nitration of methyl 1-naphthoate, a close structural analog, has been shown to yield a mixture of dinitro derivatives, predominantly the 4,5- and 4,8-dinitronaphthoates. This suggests that direct nitration of this compound would likely lead to the formation of 4-(5-nitro- and 8-nitronaphthalene-1-carbonyl)piperidine. The reaction conditions, such as the choice of nitrating agent (e.g., nitric acid in sulfuric acid), temperature, and reaction time, can be optimized to control the degree of nitration and the isomeric ratio of the products.

Halogenation: The halogenation of 1-naphthoyl derivatives, such as 1-alkyl-3-(1-naphthoyl)indoles, has been investigated, providing insights into the halogenation of the target compound. nih.gov These studies have explored the introduction of fluoro, chloro, bromo, and iodo substituents at the 4- and 8-positions of the naphthoyl moiety. nih.gov The regioselectivity of halogenation is influenced by both steric and electronic factors. For example, direct bromination of the naphthalene ring would be expected to yield the 5- and 8-bromo derivatives.

| Reagent/Conditions | Expected Major Products | Reference |

| HNO₃ / H₂SO₄ | 4-(5-Nitronaphthalene-1-carbonyl)piperidine, 4-(8-Nitronaphthalene-1-carbonyl)piperidine | Inferred from nih.gov |

| Br₂ / FeBr₃ | 4-(5-Bromonaphthalene-1-carbonyl)piperidine, 4-(8-Bromonaphthalene-1-carbonyl)piperidine | Inferred from nih.gov |

| SO₃ / H₂SO₄ | 4-(5-Sulfonaphthalene-1-carbonyl)piperidine, 4-(8-Sulfonaphthalene-1-carbonyl)piperidine | General principles |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of a halogen or triflate group on the naphthalene ring of this compound derivatives opens up possibilities for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a versatile method for creating biaryl structures. A halogenated derivative of this compound, for example, 4-(4-bromonaphthalene-1-carbonyl)piperidine, could be coupled with a wide range of aryl or heteroaryl boronic acids or esters to generate novel biaryl compounds.

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds between an aryl or vinyl halide and an alkene. A halogenated this compound could be subjected to Heck coupling conditions with various alkenes to introduce vinyl groups onto the naphthalene ring system.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction would enable the introduction of alkynyl moieties onto the naphthalene ring of a suitably functionalized this compound precursor.

| Reaction | Substrate Requirement | Potential Product |

| Suzuki Coupling | Halogen or triflate on naphthalene ring | Aryl- or heteroaryl-substituted naphthalene derivative |

| Heck Reaction | Halogen or triflate on naphthalene ring | Vinyl-substituted naphthalene derivative |

| Sonogashira Coupling | Halogen or triflate on naphthalene ring | Alkynyl-substituted naphthalene derivative |

Ring-Opening and Ring-Contraction/Expansion Reactions of the Piperidine Moiety

The piperidine ring in this compound is generally stable due to its saturated nature and the presence of the robust amide bond. However, under specific and often forcing conditions, transformations involving the piperidine ring can be envisioned.

Reactions involving the cleavage of the N-acyl bond would require harsh conditions, such as strong acid or base hydrolysis, which would likely also affect other parts of the molecule. More targeted approaches for ring transformation are less common for simple N-aroylpiperidines compared to more activated systems like N-sulfonylaziridines, where ring-opening is a well-established process. researchgate.net

While direct ring-opening or contraction/expansion of the piperidine ring in this compound is not extensively documented, related transformations in similar heterocyclic systems provide some insights. For instance, ring expansion of appropriately substituted pyrrolidine (B122466) derivatives to form piperidines has been reported. Such strategies, however, would necessitate significant pre-functionalization of the piperidine ring within the target molecule.

Studies on Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound and its derivatives makes selectivity a crucial aspect in its chemical transformations.

Chemoselectivity: In reactions involving reagents that can potentially react with both the naphthalene ring and the piperidine moiety, chemoselectivity becomes a key consideration. For example, in reduction reactions, the carbonyl group is the most likely site of initial attack. Selective reduction of the carbonyl to a methylene group would yield 4-(naphthalen-1-ylmethyl)piperidine, while reduction of the naphthalene ring would require more forcing conditions.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution (Section 3.3.1), the 1-carbonyl group exerts a strong directing effect, leading to high regioselectivity for substitution at the 5- and 8-positions of the naphthalene ring. This predictable regioselectivity is a valuable tool in the synthesis of specifically substituted derivatives.

Stereoselectivity: For derivatives of this compound that are chiral, for example, due to substitution on the piperidine ring, stereoselectivity in subsequent reactions is an important consideration. The synthesis of stereochemically defined piperidine derivatives often involves the use of chiral auxiliaries or catalysts. For instance, the stereoselective synthesis of substituted piperidin-4-ols has been achieved through gold-catalyzed cyclization, demonstrating the potential for high diastereoselectivity in reactions that form or modify the piperidine ring. nih.gov While specific studies on the stereoselective transformations of this compound are limited, the principles established in related systems can guide the design of stereocontrolled synthetic routes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the energy minimum on the potential energy surface. For molecules like 4-(naphthalene-1-carbonyl)piperidine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate bond lengths, bond angles, and dihedral angles of the ground state structure. nanobioletters.comirb.hr

The geometry of the piperidine (B6355638) ring is of particular interest. While it typically adopts a chair conformation, the presence of the bulky N-naphthalene-1-carbonyl substituent can influence its structure. nih.govnih.gov DFT calculations would reveal any distortions from an ideal chair conformation and determine the preferred orientation of the naphthalene (B1677914) moiety relative to the piperidine ring. The planarity of the amide bond connecting the two ring systems is another key feature that would be precisely described by geometry optimization.

Illustrative Data for a Related N-Acylpiperidine Derivative:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N (amide) | 1.37 | - | - |

| C-N-C (piperidine) | - | 112.0 | - |

| N-C-C=O | - | - | 178.0 |

Note: The data in this table is representative of a generic N-acylpiperidine and is provided for illustrative purposes only, as specific computational data for this compound is not available in the cited literature.

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system. The LUMO, conversely, would likely be distributed over the carbonyl group and the naphthalene ring, which can accept electron density. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further predicting its interaction with other chemical species. mdpi.com

Calculated Orbital Energies for a Naphthalene Derivative:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is for a related naphthalene derivative and serves as an example. Specific values for this compound would require dedicated calculations. irb.hr

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for the structural elucidation of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. mdpi.comlibretexts.org These theoretical values, when compared to experimental data, can confirm the proposed structure of this compound.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. The calculated spectrum can be compared with the experimental one to identify characteristic peaks, such as the C=O stretch of the carbonyl group and the C-H stretches of the aromatic and aliphatic rings. libretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.com For this compound, these calculations would likely predict transitions associated with the π-system of the naphthalene ring, such as π→π* transitions. nanobioletters.com

Conformational Analysis and Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, conformational analysis and molecular dynamics simulations explore its dynamic behavior and the different shapes it can adopt.

The rotation around single bonds in this compound gives rise to various conformers. Of particular interest is the rotation around the C-N amide bond and the bond connecting the carbonyl group to the naphthalene ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov For N-acylpiperidines, the orientation of the substituent on the nitrogen atom can significantly influence the conformational equilibrium of the piperidine ring itself, which may deviate from a perfect chair. nih.gov The steric hindrance between the naphthalene ring and the piperidine ring will play a crucial role in determining the preferred orientations. nih.gov

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior in a given environment, such as in a solvent or in complex with a biological macromolecule. An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how the molecule's conformation fluctuates over time. mdpi.com These simulations can also be used to study the interactions of the molecule with other molecules, providing insights into its potential for complex formation and its behavior in a biological context.

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of this compound typically involves the acylation of a piperidine derivative with a naphthalene-1-carbonyl source, such as naphthalene-1-carbonyl chloride. This nucleophilic acyl substitution reaction can be modeled computationally to understand its mechanism in detail. Density Functional Theory (DFT) is a common method used for such investigations, providing a balance between accuracy and computational cost.

Computational modeling allows for the identification of transition states (TS), which are high-energy structures that connect reactants, intermediates, and products along a reaction pathway. The energy difference between the reactants and a transition state is the activation energy (Ea), a critical parameter that determines the reaction rate.

For the N-acylation of piperidine, the reaction is expected to proceed through a tetrahedral intermediate. A computational study would map out the energies of the key structures:

Reactants: Naphthalene-1-carbonyl chloride and piperidine as separate molecules.

First Transition State (TS1): The structure corresponding to the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate: A species where the carbonyl carbon is sp3-hybridized, bonded to the naphthalene ring, the oxygen, the chlorine, and the piperidine nitrogen.

Second Transition State (TS2): The structure corresponding to the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group.

Products: this compound and hydrochloric acid.

DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, can be used to optimize the geometries of these stationary points and calculate their energies. While specific computational data for the synthesis of this compound is not extensively published, studies on analogous acylation reactions provide representative activation energies. Computational studies on related reactions, such as the acylation of other secondary amines or the functionalization of piperidines, show that DFT calculations can effectively model these energy barriers. acs.orgnih.gov

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| TS1 Formation | Formation of the tetrahedral intermediate | 10 - 15 |

| TS2 Formation | Collapse of the intermediate to form products | 5 - 8 |

This table presents hypothetical yet typical activation energy ranges for the key transition states in the N-acylation of a secondary amine like piperidine, based on general computational chemistry findings.

A potential energy surface (PES) is a multidimensional plot that represents the energy of a system as a function of its geometric parameters. By mapping the PES, chemists can visualize the entire reaction pathway, including valleys (reactants, intermediates, products) and saddle points (transition states). chemrxiv.orgnih.gov

A reaction coordinate analysis for the synthesis of this compound would typically plot the system's energy against the progression of the reaction. This coordinate could be defined by the changing distances between key atoms, such as the N-C bond being formed and the C-Cl bond being broken. The resulting profile would show two energy barriers corresponding to TS1 and TS2, with a valley in between for the tetrahedral intermediate. Such a profile confirms the stepwise nature of the nucleophilic acyl substitution mechanism and shows which step is rate-determining (the one with the higher activation energy relative to the starting reactants). beilstein-journals.org DFT calculations are instrumental in constructing these detailed energy profiles, providing a clear picture of the reaction dynamics. beilstein-journals.org

Molecular Docking and Binding Interaction Studies (Theoretical Modeling)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov These studies are fundamental in drug discovery for predicting binding affinity and understanding the structural basis of biological activity.

To perform a docking study with this compound, a three-dimensional structure of a relevant biological target is required. Given the prevalence of the naphthalene-piperidine scaffold in pharmacologically active compounds, numerous potential receptors could be modeled, such as G protein-coupled receptors (GPCRs), kinases, or proteases. nih.govnih.govutmb.edu

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and its energy is minimized. The receptor structure is obtained from a protein database (e.g., PDB) and prepared by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site, scoring each "pose" based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

Analysis of Binding Poses: The top-ranked poses are analyzed to identify key intermolecular interactions. For this compound, these would likely include:

π-π Stacking or Hydrophobic Interactions: Between the naphthalene ring and aromatic residues of the receptor (e.g., Phenylalanine, Tyrosine, Tryptophan). mdpi.com

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor with donor residues in the receptor (e.g., Serine, Threonine, Arginine).

Hydrophobic Interactions: Involving the aliphatic piperidine ring.

Studies on analogous compounds have successfully used docking to predict binding modes. For example, naphthalene-based antagonists have been docked into models of the P2Y14 receptor, revealing key interactions that guide their affinity. nih.govresearchgate.net

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| PY-12 | -10.21 | ARG-120, TYR-355, GLU-524 |

| PY-13 | -10.11 | ARG-120, TYR-355, SER-530 |

| PY-14 | -9.89 | ARG-120, TYR-355, GLU-524 |

| PY-18 | -10.01 | ARG-120, TYR-355, SER-530 |

Data in this table is adapted from a study on similar naphthalene-containing compounds to illustrate typical outputs of a molecular docking analysis. researchgate.net

In silico methods are highly effective for deriving Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate calculated molecular descriptors with experimentally determined activity. mdpi.com

For this compound, an in silico SAR study would involve creating a virtual library of derivatives by making systematic modifications to the parent structure, such as:

Adding various substituents (e.g., hydroxyl, methoxy, halogen) at different positions on the naphthalene ring.

Altering the piperidine ring (e.g., substitution, ring-opening, or replacement with other heterocycles).

For each derivative, a set of molecular descriptors would be calculated, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Applications and Roles in Contemporary Chemical Research

As Crucial Precursors and Synthetic Intermediates in Complex Molecule Synthesis

The rigid bicyclic aromatic structure of the naphthalene (B1677914) group combined with the flexible saturated heterocyclic piperidine (B6355638) ring endows 4-(Naphthalene-1-carbonyl)piperidine with a distinct chemical reactivity, making it a valuable starting material for the synthesis of more intricate molecular architectures. Its utility as a precursor is particularly notable in the construction of pharmacologically relevant scaffolds and complex natural product analogues. Derivatives of 1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid, a closely related compound, are actively studied for their potential biological activities, including analgesic, anti-inflammatory, and neurological effects, underscoring the importance of the core structure in medicinal chemistry.

The piperidine ring is a prevalent feature in a vast number of alkaloids and synthetic pharmaceuticals. Consequently, this compound serves as a readily available building block for the elaboration of diverse heterocyclic systems. The nitrogen atom of the piperidine ring can be further functionalized, and the carbonyl group provides a handle for various chemical transformations, allowing for the construction of polycyclic structures. The synthesis of bridged piperidine analogues, for instance, highlights how modifications of the piperidine core can lead to conformationally constrained molecules with potentially enhanced biological activities. While direct examples of its incorporation into alkaloid analogues are not extensively documented in publicly available literature, the structural motif is highly suggestive of its potential in creating novel compounds with alkaloid-like properties.

The piperidine moiety is a key structural component of many natural products. The synthesis of these complex molecules often relies on the use of versatile building blocks that can be stereoselectively incorporated into the target structure. While specific instances of this compound being used in the total synthesis of a named natural product are not prominently reported, its potential as a precursor for such endeavors is clear. The synthesis of complex piperidine derivatives is a critical area of research, and this compound provides a stable and versatile starting point for the introduction of the 4-acylpiperidine substructure.

In Catalyst Development and Ligand Design for Transition Metal Catalysis

The field of transition metal catalysis heavily relies on the design of organic ligands that can modulate the reactivity and selectivity of the metal center. The presence of both a nitrogen atom within the piperidine ring and an oxygen atom in the carbonyl group makes this compound an interesting candidate for ligand development.

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. The piperidine ring in this compound can be synthesized in or resolved into its enantiomeric forms, providing a chiral backbone for the construction of new ligands. By introducing chirality into the piperidine ring, it is possible to create an asymmetric environment around a coordinated metal center, which can then influence the stereochemical outcome of a catalytic reaction. While specific chiral ligands derived directly from this compound are not extensively detailed in the literature, the general strategy of using chiral piperidines in ligand synthesis is well-established.

The nitrogen and oxygen atoms in this compound can act as donor atoms, allowing the molecule to coordinate with a variety of metal centers. The study of such coordination complexes is fundamental to understanding their potential catalytic activity. Metal complexes incorporating naphthalene-based ligands have been investigated for their catalytic properties in various reactions. For example, metal complexes with ligands bearing both naphthalene and other coordinating moieties have been shown to exhibit catalytic activity in oxidation reactions. The coordination chemistry of naphthalene-based acetic acids with various metal ions has also been explored, revealing a range of coordination modes and geometries. Although specific coordination studies focused solely on this compound are not widely reported, the foundational principles of coordination chemistry suggest its potential to form stable complexes with transition metals, which could be explored for catalytic applications.

In Materials Science Research and Polymer Chemistry

The incorporation of well-defined molecular structures into polymers and materials can impart specific properties and functionalities. The rigid and aromatic nature of the naphthalene group, combined with the more flexible piperidine unit, makes this compound a potential monomer or functional additive in materials science.

Naphthalene-based polymers are of interest for their potential applications in areas such as gas uptake and the development of organic semiconductors. For instance, porous polyaminal-linked polymers incorporating naphthalene have demonstrated effective uptake of CO2 and heavy metals. Furthermore, naphthalene diimides have been used in the synthesis of polymers and cyclophanes with interesting electronic and optical properties. While the direct polymerization or incorporation of this compound into such materials is not a central theme in current research, its structure suggests it could be a valuable component for creating new functional polymers and materials. The synthesis of substituted poly(naphthalene)s with imine bonding is one example of how naphthalene derivatives can be used to create novel polymer backbones.

In Mechanistic Biological Chemistry Research (Excluding Clinical Human Data)

The this compound framework has proven to be a highly effective tool in non-clinical, mechanistic biological research. Its derivatives are instrumental in probing the function and structure of proteins such as receptors and enzymes in vitro.

Derivatives based on the this compound scaffold are widely used as pharmacological tools for studying receptor-ligand interactions. A notable example is their application as antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor involved in inflammatory signaling. In these studies, the core structure acts as a high-affinity probe to explore the receptor's binding pocket. nih.gov

By systematically modifying the piperidine portion of the molecule, researchers have gained significant mechanistic insights. For instance, the introduction of rigid, bridged structures onto the piperidine ring did not dramatically lower binding affinity, suggesting the receptor has a high tolerance for different piperidine conformations. This finding led to the hypothesis that this part of the ligand binds within a flexible and solvent-exposed region of the P2Y₁₄ receptor. nih.gov This use of molecular probes allows for a detailed topographical analysis of the receptor's binding site without requiring direct structural methods like X-ray crystallography.

The naphthalene-piperidine scaffold is a recognized pharmacophore in the design of enzyme and receptor inhibitors. While detailed kinetic studies specifying the inhibition mechanism (e.g., competitive, non-competitive) for this compound itself are not extensively documented, research on closely related analogues provides insight. For example, a series of N-(1-Arylalkyl-piperidin-4-yl) naphthamides were evaluated for their interaction with dopamine (B1211576) and serotonin (B10506) receptors, where all compounds with significant affinity were found to act as antagonists, effectively inhibiting the natural ligand from binding and activating the receptor. nih.gov This antagonistic action is a primary mechanism of inhibition. Such compounds allow researchers to dissect the functional roles of specific enzymes and receptors in cellular pathways in vitro.

The intrinsic fluorescence of the naphthalene ring makes it an excellent fluorophore for the development of molecular probes for bioimaging. researchgate.netmdpi.com The this compound structure combines this fluorescent reporter with a piperidine unit that can be further functionalized to target specific cellular components or respond to changes in the microenvironment.

Research has shown that piperidine-substituted naphthalimide derivatives can be synthesized to create novel fluorescent probes. researchgate.netnih.gov These probes often exhibit solvatochromism, a phenomenon where their fluorescence color and intensity change in response to the polarity of their environment. nih.gov This property is highly valuable for developing sensors, for instance, to detect the presence of water or to image cellular organelles with different hydrophobicities. By conjugating this scaffold to a bioactive moiety, researchers can create tools to visualize biological processes in living cells and tissues for research purposes. nih.gov

The this compound scaffold is an ideal template for structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry and chemical biology. By creating a library of analogues with systematic modifications, researchers can determine which molecular features are critical for biological activity.

A comprehensive SAR study was performed on P2Y₁₄ receptor antagonists derived from a naphthalene-piperidine core. nih.gov Various bridged piperidine analogues were synthesized to explore how constraining the conformation of the piperidine ring affects receptor affinity. The study found that introducing sterically bulky bridges, such as 2-azanorbornanes and nortropanes, was well-tolerated and in some cases led to higher affinity. nih.gov This indicates that the volume and shape of the substituent on the piperidine ring are key determinants of binding.

Another SAR study focused on N-(piperidin-4-yl) naphthamides explored how the substitution on the piperidine nitrogen and the placement of the amide linker on the naphthalene ring (position 1 vs. 2) influenced binding to dopamine (D₄.₂) and serotonin (5-HT₂ₐ) receptors. nih.gov The study found that a benzyl (B1604629) group on the piperidine nitrogen was optimal for high affinity to both receptors in the 2-naphthamide (B1196476) series, while a phenylpropyl moiety was favored for the D₄.₂ receptor in the 1-naphthamide (B1198061) series. nih.gov These studies provide a clear map of the molecular interactions that govern binding and are crucial for the rational design of more potent and selective research tools.

Interactive Data Table: SAR of Bridged Piperidine Analogues on P2Y₁₄ Receptor Affinity

The following table summarizes data from a study on P2Y₁₄ receptor antagonists, illustrating how modifications to the piperidine ring of a naphthalene-piperidine scaffold impact binding affinity, measured as the inhibitory concentration (IC₅₀). nih.gov

| Compound/Modification | Piperidine Ring Structure | IC₅₀ (nM) at hP2Y₁₄R |

| Reference Compound | Standard Phenyl-piperidine | 8.0 |

| Analogue 1 | Fused Cyclopropane (exo) | 18.2 |

| Analogue 2 | Fused Cyclopropane (endo) | 26.3 |

| Analogue 3 | 2-Azanorbornane (S,S,S) | 3.3 |

| Analogue 4 | 2-Azanorbornane (R,R,R) | 10.0 |

| Analogue 5 | Nortropane | 24.1 |

| Analogue 6 | Isoquinuclidine | 15.6 |

| Analogue 7 | Isonortropanol | 21.3 |

Future Research Directions and Unresolved Challenges

Exploration of Novel and Untapped Synthetic Avenues

The development of new synthetic methodologies for constructing the 4-(naphthalene-1-carbonyl)piperidine scaffold is a primary area for future research. While classical amide bond formation is a standard approach, exploring novel catalytic systems and reaction conditions could lead to more efficient, scalable, and environmentally benign processes.

Key Research Objectives:

Development of Novel Catalytic Systems: Investigating the use of unconventional catalysts, such as indium metal-mediated reactions, could provide alternative pathways to 4-acyl piperidine (B6355638) derivatives. google.com

Stereoselective Synthesis: For derivatives with chiral centers, developing synthetic routes that provide stereochemically unambiguous products is crucial. nih.govresearchgate.net This could involve the use of chiral precursors or asymmetric catalysis.

Flow Chemistry and Microwave-Assisted Synthesis: The application of continuous flow reactors and microwave irradiation could significantly shorten reaction times, improve yields, and enhance the safety profile of synthetic procedures. rsc.org

Future synthetic strategies could focus on late-stage functionalization of a pre-formed scaffold or convergent strategies that build the molecule from complex fragments, allowing for greater molecular diversity.

Investigation of Emerging Reactivity Patterns and Unconventional Transformations

Understanding the inherent reactivity of the this compound core is essential for its application in synthesizing more complex molecules. Research should focus on transformations that go beyond simple modifications of the existing functional groups.

Areas for Investigation:

C-H Functionalization: Exploring transition-metal-catalyzed C-H activation on both the naphthalene (B1677914) and piperidine rings would allow for direct derivatization without the need for pre-functionalized starting materials, offering a more atom-economical approach.

Ring Distortions and Contractions: Investigating reactions that lead to the contraction or rearrangement of the piperidine ring could yield novel heterocyclic scaffolds with unique three-dimensional structures. htu.edu.cn

Unconventional Redox Reactions: Probing the behavior of the molecule under various oxidative and reductive conditions could uncover new reactivity patterns. For instance, the carbonyl group can be reduced to an alcohol, while the sulfonyl group in related structures can undergo substitution or oxidation.

These studies would expand the chemical space accessible from this scaffold and could lead to the discovery of compounds with unexpected structures and properties.

Integration of Advanced Computational Modeling with Experimental Data

The synergy between computational chemistry and experimental synthesis is a powerful tool in modern drug discovery and materials science. nih.gov Applying advanced computational models to this compound can guide synthetic efforts and provide deeper insights into its properties.

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its derivatives, as well as their interactions with biological targets like proteins. nih.gov This can help in understanding the mechanism of action and predicting binding affinities. nih.govnih.gov

Pharmacophore Modeling: By aligning derivatives with known biological activity, a pharmacophore hypothesis can be built to identify the key structural features required for a specific biological effect. researchgate.net

Quantum Mechanics (QM) Calculations: QM methods can predict spectroscopic properties, reaction mechanisms, and electronic structures, aiding in the rational design of new synthetic transformations and the interpretation of experimental results.

Integrating these computational predictions with experimental validation will accelerate the discovery of new derivatives with optimized properties.

| Computational Technique | Application for this compound | Potential Outcome |

| Molecular Dynamics (MD) | Simulate interaction with biological targets (e.g., GPCRs). | Predict binding modes and stability of ligand-receptor complexes. nih.gov |

| Pharmacophore Hypothesis | Identify essential structural features for biological activity. | Guide the design of new, more potent analogs. researchgate.net |

| Quantum Mechanics (QM) | Predict reactivity and reaction pathways. | Optimize synthetic conditions and explore novel transformations. |

| QSAR Modeling | Relate structural properties to biological activity. | Predict the activity of unsynthesized derivatives. |

Development of Highly Selective and Efficient Derivatization Protocols

The ability to selectively modify specific positions on the this compound scaffold is crucial for systematic structure-activity relationship (SAR) studies. nih.gov Future research should focus on developing robust and highly selective derivatization methods.

Challenges and Directions:

Regioselectivity: Developing methods to selectively functionalize one position over another on the naphthalene ring or the piperidine ring is a significant challenge.

Stereoselectivity: For chiral derivatives, controlling the stereochemical outcome of reactions is paramount.

Orthogonal Protecting Group Strategies: The development of sophisticated protecting group strategies would allow for the sequential and selective modification of different functional groups within the molecule.

Fluorogenic Derivatization: Creating protocols for selective derivatization with fluorescent tags could aid in biological imaging and quantification. nih.gov

Success in this area will enable the systematic exploration of the chemical space around the core scaffold, leading to a clearer understanding of how structural modifications impact function.

Potential for Interdisciplinary Research Linkages

The structural motifs of this compound make it an interesting candidate for exploration in interdisciplinary fields beyond traditional medicinal chemistry.

Potential Interdisciplinary Fields:

Photochemistry: The naphthalene moiety is a well-known chromophore. Research into the photochemical properties of this compound and its derivatives could lead to applications in photoredox catalysis, materials science (e.g., photo-responsive polymers), or as photo-activatable biological probes. rsc.org The study of photochemical reactions like [2+2] photocycloadditions could yield novel and complex molecular architectures. rsc.org

Electrochemistry: Investigating the electrochemical properties of the scaffold could uncover its potential for use in organic electronics or as a redox mediator in synthetic transformations.

Organometallic Chemistry: The piperidine nitrogen and the carbonyl oxygen can act as ligands for metal centers. Exploring the coordination chemistry of this compound could lead to the development of new catalysts or functional materials. Rh(III)-catalyzed reactions, for example, are known to be effective for C-H functionalization and annulations. htu.edu.cn

By bridging organic synthesis with these other disciplines, the potential applications of the this compound scaffold can be significantly broadened.

Q & A

Q. What are the established synthetic routes for 4-(Naphthalene-1-carbonyl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling naphthalene-1-carbonyl chloride with piperidine derivatives under anhydrous conditions. Key steps include:

- Catalyst selection : Use of triethylamine or DMAP to facilitate acylation .

- Solvent optimization : Dichloromethane (DCM) or THF is preferred for solubility and inertness .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

- Yield improvement : DOE (Design of Experiments) to optimize temperature (0–25°C) and stoichiometry (1:1.2 ratio of piperidine to acyl chloride) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural confirmation :

- NMR : H and C NMR to verify carbonyl (δ ~170 ppm) and piperidine protons (δ 1.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]) and fragmentation patterns .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns .

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (e.g., CCDC deposition) .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer :

- Target identification : Screen against kinase or GPCR panels using fluorescence polarization assays .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC determination) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can structural modifications of this compound improve its pharmacokinetic properties?

- Methodological Answer :

- SAR studies : Introduce substituents (e.g., methyl, methoxy) at the piperidine nitrogen or naphthalene ring to modulate logP and solubility .

- Prodrug design : Esterification of the carbonyl group to enhance oral bioavailability .

- Computational modeling : DFT calculations to predict binding affinity and ADMET properties (e.g., SwissADME) .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

- Methodological Answer :

- Dose-response validation : Reproduce studies with standardized protocols (OECD Guidelines 423/425) to confirm LD values .

- Metabolite profiling : Identify toxic intermediates (e.g., epoxides) via LC-MS/MS in hepatic S9 fractions .

- Species-specific effects : Compare toxicity in rodent vs. human cell lines to assess translational relevance .

Q. How can computational methods predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR modeling : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN scores) .

- Photodegradation studies : Simulate sunlight exposure (UV-Vis) and track degradation products via GC-MS .

- Ecotoxicity assays : Daphnia magna acute toxicity testing (48-h EC) .

Q. What are the best practices for handling data discrepancies in crystallographic studies of this compound?

- Methodological Answer :

- Data validation : Cross-check with CIF validation tools (e.g., PLATON) to identify symmetry or thermal parameter errors .

- Refinement protocols : Use SHELXL for iterative refinement, ensuring R-factor convergence (<0.05) .

- Deposition standards : Archive raw data in repositories like CSD or CCDC to enable reproducibility .

Methodological Tables

Q. Table 1: Common Impurities in Synthesis and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.